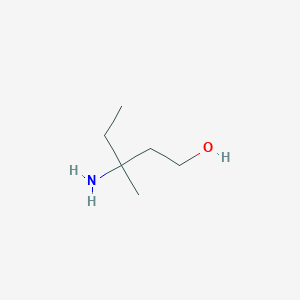

3-Amino-3-methylpentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(2,7)4-5-8/h8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUCGJLELHSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Methylpentan 1 Ol and Its Stereoisomers

Classical and Conventional Synthetic Routes to 3-Amino-3-methylpentan-1-ol

Conventional organic synthesis provides several reliable pathways to produce racemic this compound. These methods are valued for their robustness and scalability, often employing well-established reaction mechanisms.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a γ-hydroxy ketone, such as 5-hydroxy-3-methylpentan-2-one, or a protected version thereof.

The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of the precursor reacts with an ammonia (B1221849) source to form a hemiaminal, which then dehydrates to form an imine intermediate. This step is typically favored under weakly acidic conditions. wikipedia.org

Reduction: The imine is subsequently reduced to the target amine. A key aspect of this one-pot reaction is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and its greater reactivity towards the protonated imine compared to the carbonyl group. wikipedia.orgmasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed. masterorganicchemistry.com

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | Can be used, but may also reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant; selectively reduces imines over carbonyls at neutral or slightly acidic pH. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org |

Nucleophilic Substitution Approaches for this compound Synthesis

Nucleophilic substitution provides a direct route to forming the carbon-nitrogen bond. This approach would typically start with a precursor molecule containing a suitable leaving group at the C3 position, such as 3-bromo-3-methylpentan-1-ol or 3-methyl-3-tosyloxypentan-1-ol. The synthesis of 3-amino-1-adamantanol, for instance, utilizes a brominated intermediate. google.com

The primary nucleophile is often an ammonia equivalent. Direct amination with ammonia can be challenging due to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. A more controlled and common strategy is the Gabriel synthesis or the use of azide (B81097) anions.

Azide Substitution Method:

Substitution: The precursor with a leaving group is treated with sodium azide (NaN₃) to form an alkyl azide via an Sₙ2 reaction.

Reduction: The resulting azide is then reduced to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

This two-step sequence is a reliable method for the clean formation of primary amines and avoids the issue of over-alkylation.

Epoxide Ring-Opening Reactions in the Synthesis of this compound Analogues

The ring-opening of epoxides with amines is a powerful and atom-economical method for the synthesis of β-amino alcohols. rroij.comgrowingscience.com While this compound is a γ-amino alcohol, this methodology is fundamental for producing its structural analogues where the amino and hydroxyl groups are in a 1,2-relationship. The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. mdpi.com

The regioselectivity of the ring-opening is a critical factor, especially with unsymmetrical epoxides. Generally, nucleophilic attack occurs at the least sterically hindered carbon atom. rroij.com However, the choice of catalyst can significantly influence the outcome. A wide variety of catalysts, including Lewis acids and other metal complexes, have been developed to enhance reactivity and control regioselectivity. rroij.comgrowingscience.comtandfonline.com In some cases, catalyst-free and solvent-free conditions have been developed, presenting a greener alternative. rsc.orgorganic-chemistry.org

| Catalyst/Condition | Description | Reference |

| Indium Tribromide | Promotes mild and efficient aminolysis of epoxides. | rroij.com |

| Sulfated Tin Oxide | Allows the reaction to proceed under mild, solvent-free conditions with high regioselectivity. growingscience.com | |

| Cyanuric Chloride | An inexpensive and efficient catalyst for epoxide opening under mild, solvent-free conditions. tandfonline.com | |

| Acetic Acid | A metal- and solvent-free protocol that provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org | |

| Polar Mixed Solvents (e.g., DMF/H₂O) | Enables the reaction to proceed efficiently without any catalyst. organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

Creating enantiomerically pure forms of this compound requires stereoselective synthetic methods. These advanced techniques are crucial for applications where a specific stereoisomer is required.

Catalytic Hydrogenation of Alpha-Amino Ketones to Yield this compound

Asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for producing chiral alcohols. To synthesize enantiopure this compound, a corresponding α-amino ketone precursor would be subjected to catalytic hydrogenation. This reaction uses a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively deliver hydrogen to one face of the carbonyl group.

Recent advancements have focused on earth-abundant metal catalysts. For example, cobalt-based catalysts have been shown to be highly efficient for the asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols with excellent enantioselectivities (up to 99% ee). nih.govacs.org Similarly, nickel/copper cocatalyzed systems using water as a hydrogen source have proven effective for a broad range of α- and β-amino ketones. acs.org The success of these reactions often relies on the ability of the amino group in the substrate to coordinate with the metal catalyst, guiding the stereochemical outcome. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Cobalt/Chiral Phosphine Ligand | α-Primary Amino Ketones | High efficiency and enantioselectivity (up to 99% ee); rapid reaction times. nih.govacs.org | |

| Nickel/Copper/Chiral Ligand | α- and β-Amino Ketones | Uses water as a hydrogen source; provides high yields and enantioselectivities. acs.org | |

| Rhodium/Electron-Donating Phosphine | α-Primary and Secondary Amino Ketones | Produces various 1,2-amino alcohols in good yields and enantioselectivities. researchgate.net |

Reduction of Alpha-Amino Acids and Derivatives as Precursors for this compound

The reduction of α-amino acids or their ester derivatives provides a direct pathway to chiral 1,2-amino alcohols, leveraging the readily available pool of chiral amino acids. stackexchange.combenthamopen.com The precursor for this compound would be the non-proteinogenic amino acid, 2-amino-2-methylpentanoic acid. The key challenge is the reduction of the carboxylic acid functional group, which is generally unreactive towards milder reducing agents, without affecting the stereocenter.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to directly reduce carboxylic acids to alcohols. stackexchange.comjocpr.com However, due to its high reactivity and cost, alternative methods have been developed. A widely used alternative involves the in-situ formation of a mixed borate-carboxylate anhydride (B1165640) by reacting the amino acid with sodium borohydride (NaBH₄) and iodine (I₂), which is then readily reduced. stackexchange.com Another approach is to first convert the carboxylic acid to an ester, which can then be reduced with NaBH₄. jst.go.jp To maintain mild conditions and avoid racemization, the carboxylic acid can be activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) before reduction with NaBH₄. benthamopen.comuq.edu.au

| Method | Reducing Agent | Key Features | Reference |

| Direct Reduction | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent, directly reduces the carboxylic acid. stackexchange.comjocpr.com | |

| Borohydride/Iodine System | Sodium Borohydride (NaBH₄) / Iodine (I₂) | Milder alternative to LiAlH₄, effective for N-protected or unprotected amino acids. stackexchange.com | |

| Ester Reduction | Sodium Borohydride (NaBH₄) | Requires prior conversion of the amino acid to its corresponding ester. jst.go.jp | |

| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) / NaBH₄ | A convenient one-pot synthesis with retention of optical purity. benthamopen.comuq.edu.au |

Chiral Auxiliary-Mediated Syntheses for this compound

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule, known as the auxiliary, is temporarily incorporated into an achiral substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.org

For the synthesis of this compound, a potential strategy would involve the diastereoselective addition of a nucleophile to an imine precursor bearing a chiral auxiliary. For instance, a tert-butanesulfinyl group, a widely used chiral auxiliary, could be attached to a suitable imine. The addition of an organometallic reagent, such as an ethyl Grignard reagent, to the resulting N-sulfinyl imine would proceed with facial selectivity dictated by the chiral sulfinyl group. wikipedia.orgnih.gov This step establishes the quaternary stereocenter. Subsequent reduction of the ketone and removal of the auxiliary would yield the desired enantiomerically enriched this compound.

Another established method involves the alkylation of enolates derived from amides or esters appended with chiral auxiliaries like Evans' oxazolidinones. wikipedia.org While typically used for creating α-chiral carbonyl compounds, this methodology can be adapted. A substrate containing an oxazolidinone auxiliary could undergo sequential diastereoselective alkylations to build the quaternary carbon center, followed by transformation of the carbonyl group into the required alcohol and amine functionalities.

Below is a table summarizing the performance of common chiral auxiliaries in asymmetric additions to create chiral amines, a key step in the potential synthesis of this compound.

Table 1: Performance of Selected Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Substrate Class | Reagent | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| tert-Butanesulfinamide | Imines | Grignard Reagents | >90% |

| Evans' Oxazolidinone | N-Acyl Imines | Organolithium Reagents | 85-99% |

| Pseudoephedrine | Amides (Alkylation) | Alkyl Halides | >95% |

| SAMP/RAMP Hydrazones | Ketones (Alkylation) | Alkyl Halides | >95% |

Note: Data represents typical results for model systems and not the specific synthesis of this compound.

Chiral Pool Strategies in the Synthesis of this compound and Related Structures

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. This strategy leverages the existing stereocenters of the starting material, which are incorporated into the final target molecule, thus avoiding the need for an asymmetric induction step.

To synthesize a specific enantiomer of this compound, one could envision starting from a suitable chiral amino acid. For example, an α-methylated amino acid like (S)-α-methylserine could serve as a precursor. The existing stereocenter at the α-carbon would become the quaternary stereocenter in the final product. The synthetic sequence would involve:

Protection of the amino and carboxyl groups.

Transformation of the hydroxymethyl group into a longer alkyl chain, for instance, through oxidation to an aldehyde followed by a Wittig reaction and subsequent hydrogenation to form the propyl group.

Alkylation at the α-position to introduce the second required alkyl group (e.g., an ethyl group).

Finally, reduction of the carboxylic acid functionality to the primary alcohol would yield the target molecule.

Alternatively, chiral terpenes like limonene (B3431351) or pinene derivatives, which are abundant and inexpensive, could serve as starting points. nih.gov A synthetic route would involve oxidative cleavage of the terpene skeleton to generate a fragment containing a chiral center, followed by functional group manipulations to install the amino and hydroxyl groups and adjust the carbon framework to match that of this compound.

Table 2: Examples of Chiral Pool Starting Materials and Potential Target Structures

| Chiral Pool Source | Class | Key Chiral Feature | Potential Application Towards |

|---|---|---|---|

| (S)-Alanine | Amino Acid | α-Stereocenter | Synthesis of α-chiral amines and amino alcohols |

| L-Malic Acid | Hydroxy Acid | Secondary alcohol stereocenter | Building block for various chiral synthons |

| (+)-Camphor | Terpene | Bicyclic ketone with stereocenters | Used as a chiral auxiliary and starting material |

Advanced and Emerging Synthetic Approaches for this compound

Recent advances in synthetic methodology offer novel and more efficient routes to complex molecules like this compound. These include sophisticated catalytic systems and innovative bond-forming reactions.

Modern Catalytic Systems for this compound Production

Modern asymmetric catalysis provides a powerful alternative to stoichiometric chiral auxiliaries, offering high efficiency and atom economy. acs.org For the synthesis of chiral amino alcohols, several catalytic approaches are relevant.

One such approach is the catalytic asymmetric propargylic substitution (APS), which can create sterically congested carbon stereocenters. nih.gov A hypothetical route to this compound could involve a copper-catalyzed reaction between a propargylic precursor (e.g., a tertiary propargylic alcohol derivative) and an amine nucleophile. The use of a chiral ligand on the copper catalyst would control the enantioselectivity of the addition, establishing the quaternary amine-bearing stereocenter. nih.gov Subsequent reduction of the alkyne would furnish the final carbon skeleton.

Another cutting-edge strategy is the enantioselective C-H amination of alcohols. nih.gov This method directly converts a C-H bond into a C-N bond with high stereocontrol. A suitable precursor alcohol could be selectively aminated at the β-position using a multicatalytic system, which might involve a copper catalyst with a chiral ligand. nih.gov This approach could streamline the synthesis by forming the key amino alcohol motif in a single step from a simpler precursor.

Enzyme-based catalysis also presents a green and highly selective option. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.org A keto-alcohol precursor to this compound could potentially be converted to the target molecule with high enantiopurity using a suitable AmDH and ammonia as the nitrogen source. frontiersin.org

Table 3: Overview of Modern Catalytic Methods for Chiral Amino Alcohol Synthesis

| Catalytic Method | Catalyst Type | Typical Substrate | Key Transformation |

|---|---|---|---|

| Asymmetric Propargylic Substitution | Copper-Chiral Ligand Complex | Propargylic esters/alcohols | SN2' addition of amines |

| Asymmetric C-H Amination | Copper or Rhodium Complex | Aliphatic Alcohols | Direct conversion of C-H to C-N bond nih.gov |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase | Keto-alcohols | Ketone to chiral amine conversion frontiersin.org |

Aminodealkenylation for C(sp³)–N Bond Formation Towards this compound

A groundbreaking method for C(sp³)–N bond formation is the recently developed aminodealkenylation reaction. nih.govnih.gov This transformation converts a C(sp³)–C(sp²) single bond adjacent to an alkene into a C(sp³)–N bond through a process involving ozonolysis and copper catalysis. nih.gov This strategy allows for the use of abundant terpenes and terpenoids from the chiral pool as starting materials to access complex chiral amines. nih.gov

To apply this to the synthesis of this compound, one could start with a chiral molecule containing an isopropenyl group or a related gem-disubstituted olefin. For example, a derivative of (-)-β-citronellol, which possesses a chiral tertiary carbon, could be a viable starting point. The synthetic sequence might involve:

Modification of the citronellol (B86348) backbone to install the required hydroxymethyl group.

Application of the aminodealkenylation protocol: treatment with ozone followed by a copper catalyst and a nitrogen source (e.g., phthalimide). nih.gov This would cleave the C-C bond of the alkene and install the nitrogen atom, creating the desired quaternary stereocenter.

Final deprotection of the nitrogen and any other protecting groups would yield the target this compound.

This method is particularly powerful for late-stage functionalization and for converting readily available chiral alkenes into valuable chiral amines and their derivatives. nih.gov The ability to use this reaction on complex molecules like hormones, peptides, and nucleosides highlights its broad potential. nih.gov

Chemical Reactivity and Derivatization of 3 Amino 3 Methylpentan 1 Ol

Reactions Involving the Hydroxyl Functionality of 3-Amino-3-methylpentan-1-ol

The primary alcohol group in this compound is susceptible to oxidation, esterification, etherification, and dehydration reactions, which are characteristic transformations of primary alcohols.

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol moiety of this compound can be oxidized to yield the corresponding aldehyde, 3-amino-3-methylpentanal. To prevent over-oxidation to the carboxylic acid, chemoselective oxidizing agents are employed. The presence of the amino group requires mild reaction conditions to avoid side reactions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include chromium(VI)-based reagents and methods like the Swern and Dess-Martin oxidations. However, for amino alcohols, milder and more selective methods are often preferred. For instance, oxidation using trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) is effective for the rapid and chemoselective oxidation of β-amino alcohols to their corresponding α-amino aldehydes at room temperature, without significant over-oxidation. Another approach involves the use of homogeneous Cu/TEMPO catalyst systems with ambient air as the oxidant, which offers high chemoselectivity and tolerance for various functional groups, including amines.

Table 1: Representative Oxidation Reactions of Primary Amino Alcohols

| Oxidizing Agent/System | Product | Reaction Conditions | Notes |

|---|---|---|---|

| Trichloroisocyanuric acid / TEMPO | Aldehyde | Room temperature, methylene (B1212753) chloride | High chemoselectivity, avoids over-oxidation to carboxylic acid. |

| Cu/TEMPO / Air | Aldehyde | Room temperature | Utilizes air as a green oxidant, well-suited for substrates with amine groups. |

Esterification and Etherification Processes

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. A classic method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. To achieve chemoselectivity and avoid acylation of the amino group, the reaction can be carried out under acidic conditions where the amine functionality is protonated and thus, unreactive towards electrophiles. For example, chemoselective O-acylation of hydroxyamino acids and amino alcohols has been successfully achieved using acyl chlorides or anhydrides in anhydrous trifluoroacetic acid (CF3CO2H). nih.gov In this medium, the amine is present as its trifluoroacetate (B77799) salt, rendering it inactive towards the acylating agent. nih.gov

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base is critical to ensure selective deprotonation of the hydroxyl group over the amino group.

Dehydration Reactions of this compound

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). sigmaaldrich.com

For primary alcohols like this compound, the dehydration is proposed to proceed through an E2 (bimolecular elimination) mechanism. sigmaaldrich.comwikipedia.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from the adjacent carbon atom (C2), leading to the concerted elimination of water and the formation of a double bond. The expected major product would be 3-amino-3-methylpent-1-ene. The reaction temperature is a crucial factor; for primary alcohols, temperatures in the range of 170-180°C are generally required. sigmaaldrich.comwikipedia.org

Reactions Involving the Amino Functionality of this compound

The primary amino group of this compound is a nucleophilic center and can readily participate in alkylation and acylation reactions.

Alkylation Reactions to Substituted Amines

The nitrogen atom in this compound can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide). These reactions typically proceed via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. A base is often used to neutralize the hydrogen halide formed during the reaction. A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Methods for achieving selective mono-alkylation have been developed. For instance, N-tosyl sulfonamides of amino acids can be alkylated with agents like methyl iodide in the presence of a base. monash.edu Another approach involves the reaction of N-acyl or N-carbamoyl amino acids with sodium hydride and methyl iodide. monash.edu

Acylation to Amides

The primary amino group of this compound reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This is a facile reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). The reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct (e.g., HCl).

The direct coupling of amines with carboxylic acids to form amides is also possible using coupling agents that activate the carboxylic acid. This transformation is fundamental in peptide synthesis. The formation of an amide bond from an alcohol and an amine can also be achieved through transition-metal-catalyzed reactions that proceed via a dehydrogenative coupling mechanism. foodb.ca

Table 2: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | N-acylated Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine). |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | N-acylated Amide | Can be run neat or in a solvent, sometimes with a catalyst. |

Nucleophilic Substitution Reactions Mediated by the Amino Group

The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This characteristic allows it to readily participate in nucleophilic substitution reactions with a variety of electrophilic substrates. Such reactions are fundamental in forming new carbon-nitrogen bonds and are a common strategy for synthesizing more complex amine derivatives.

When this compound reacts with electrophiles like alkyl halides or acyl chlorides, the amino group displaces a leaving group on the electrophile, resulting in the formation of substituted amines or amides, respectively . The general mechanism involves the attack of the nitrogen's lone pair on the electron-deficient center of the electrophile.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Electrophile | Reagent Class | Product Type |

| Alkyl Halide (e.g., R-X) | Halogenated Hydrocarbon | Secondary or Tertiary Amine |

| Acyl Chloride (e.g., R-COCl) | Carboxylic Acid Derivative | Amide |

| Sulfonyl Chloride (e.g., R-SO₂Cl) | Sulfonic Acid Derivative | Sulfonamide |

These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction by deprotonating the amino group, thereby increasing its nucleophilicity. The choice of solvent and reaction conditions can be tailored to optimize the yield and selectivity of the desired product.

Mannich Reaction Participation of this compound

This compound, as a primary amine, is a suitable component for the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located on a carbon atom wikipedia.orgsustech.edu. The reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine wikipedia.orgoarjbp.com.

The role of this compound in the Mannich reaction is to react with the aldehyde to form a Schiff base or, more specifically, an iminium ion under acidic conditions. This electrophilic iminium ion then reacts with a carbon nucleophile, such as an enolizable ketone or another compound with an active hydrogen, to form the final β-amino carbonyl compound, known as a Mannich base wikipedia.org.

The general mechanism proceeds as follows:

Formation of the Iminium Ion: The amino group of this compound attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a reactive iminium ion wikipedia.org.

Enolization: The active hydrogen compound tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the iminium ion, leading to the formation of the Mannich base wikipedia.org.

This reaction is significant as it allows for the formation of a new carbon-carbon bond and the introduction of an aminoalkyl group in a single synthetic operation mdpi.com.

Dual Functional Group Reactivity and Cyclization Reactions of this compound

The proximate positioning of the amino and hydroxyl groups in this compound allows for intramolecular reactions, leading to the formation of various heterocyclic compounds. This dual reactivity is a powerful feature for the synthesis of cyclic derivatives with potential applications in various fields of chemistry.

Formation of Cyclic Derivatives (e.g., Oxazolines)

One of the most important cyclization reactions involving amino alcohols like this compound is the synthesis of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring wikipedia.org. They are valuable intermediates in organic synthesis and can serve as chiral ligands in asymmetric catalysis or as protecting groups for carboxylic acids wikipedia.orgmdpi.com.

The formation of an oxazoline (B21484) from this compound typically involves a reaction with a carboxylic acid or one of its derivatives, such as an acyl chloride or an ester wikipedia.orgorgsyn.org. The general synthesis involves two key steps:

Amide Formation: The amino group reacts with the carboxylic acid derivative to form an intermediate hydroxy amide.

Cyclization/Dehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon, leading to a ring-closure reaction. Subsequent dehydration yields the oxazoline ring wikipedia.org.

Various reagents can be employed to facilitate this transformation, including dehydrating agents or catalysts that activate the carboxylic acid. The specific conditions can influence the stereochemical outcome of the reaction when chiral precursors are used.

Table 2: Common Methods for Oxazoline Synthesis from Amino Alcohols

| Reagent | Reaction Conditions | Reference |

| Carboxylic Acids | Appel reaction conditions | wikipedia.org |

| Acyl Chlorides | Typically at room temperature | wikipedia.org |

| Nitriles | Catalytic amounts of ZnCl₂ | wikipedia.org |

| Aldehydes | Followed by oxidation (e.g., with NBS) | orgsyn.org |

Intramolecular Reactivity Patterns Leading to Heterocycles

The ability of this compound to form heterocyclic structures extends beyond oxazolines. The interplay between the amino and hydroxyl groups allows for a range of intramolecular cyclization reactions, often catalyzed or mediated by specific reagents, to produce various heterocyclic systems. The specific heterocyclic product formed depends on the nature of the co-reactant and the reaction conditions.

For instance, reactions with difunctional reagents can lead to the formation of larger rings or bicyclic systems. The principles of intramolecular reactions, often governed by factors like ring strain and the stability of the transition state (as described by Baldwin's rules), dictate the feasibility and outcome of these cyclizations.

Research into the intramolecular reactions of amino alcohols continues to uncover new synthetic methodologies for creating diverse heterocyclic scaffolds nih.govresearchgate.net. These methods are crucial for building molecular complexity and are often employed in the synthesis of natural products and pharmaceutically relevant molecules nih.gov. The development of mild and stereocontrolled methods for these cyclizations is an active area of research nih.govrsc.org.

Applications of 3 Amino 3 Methylpentan 1 Ol in Advanced Chemical Research

3-Amino-3-methylpentan-1-ol as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry and materials science. While amino alcohols are a well-established class of chiral building blocks, specific research detailing the application of this compound in this capacity is not found in the current body of scientific literature.

Synthesis of Chiral Intermediates

There are no specific examples in published research that demonstrate the use of this compound for the synthesis of particular chiral intermediates. General methodologies often employ more commonly studied amino alcohols, and the unique structural features of this compound have not been specifically leveraged in documented synthetic routes.

Precursor Role in the Preparation of Specific Molecular Architectures

Similarly, the role of this compound as a precursor in the preparation of specific, complex molecular architectures is not documented. While its structure suggests potential for the synthesis of various heterocyclic systems or as a component in larger molecules, dedicated studies to this effect have not been reported.

Role of this compound in Catalysis

The development of chiral ligands from readily available chiral molecules is a cornerstone of asymmetric catalysis. Amino alcohols are frequently used for this purpose; however, research on the development and application of ligands derived from this compound is absent from the scientific literature.

Development of Chiral Ligands for Asymmetric Catalysis

No studies have been found that report the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The potential of this compound to form, for example, oxazoline (B21484) or other common ligand scaffolds has not been explored in published research.

Applications in Enantioselective Transformations

Consequently, without the development of chiral ligands from this compound, there are no documented applications of such catalysts in enantioselective transformations. The performance of catalysts derived from this specific amino alcohol in reactions such as asymmetric hydrogenation, alkylation, or Diels-Alder reactions remains unknown.

Metal Complexation Chemistry Involving this compound Derivatives

The study of how chiral ligands coordinate with metal centers is crucial for understanding and optimizing catalytic activity. However, as no ligands derived from this compound have been reported, the metal complexation chemistry of its derivatives has not been investigated or documented.

Contributions of this compound to Materials Science and Engineering

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a candidate for integration into polymeric structures and functional materials. These groups allow for the formation of esters, amides, and urethanes, which are fundamental linkages in materials science.

Research in Material Design Utilizing this compound Derivatives

Development of Chiral Recognition Materials Incorporating this compound

Chiral molecules, such as this compound, are of significant interest in the development of materials for enantioselective separations and catalysis. By incorporating this or similar chiral amino alcohols into a stationary phase for chromatography or onto a support structure, materials capable of differential interaction with enantiomers could be created. The potential for hydrogen bonding and steric interactions makes it a plausible chiral selector. Despite this theoretical potential, published studies focused on the application of this compound in chiral recognition materials are not prominent in current scientific literature.

Utilization of this compound in Mechanistic Biochemical and Enzymatic Studies

Amino alcohols can serve as probes or inhibitors in the study of enzymes, particularly those that process amino acids or alcohols. Their structure can mimic natural substrates or transition states, allowing for the investigation of enzyme active sites and reaction mechanisms.

Probing Enzyme Mechanisms with this compound Derivatives

There is a lack of specific research demonstrating the use of this compound derivatives to probe enzyme mechanisms. For structurally analogous compounds, potential applications include acting as inhibitors for enzymes like proteases or kinases, where the amino and hydroxyl groups can interact with active site residues. Such studies are crucial for understanding enzyme function and for drug development.

Investigation of Protein-Ligand Interactions through Structural Properties of this compound

The study of how small molecules (ligands) bind to proteins is fundamental in biochemistry. The distinct three-dimensional arrangement of functional groups in this compound could be used to explore the binding pockets of proteins. Techniques such as X-ray crystallography or NMR spectroscopy could elucidate the specific interactions between the compound and a protein target. However, specific research detailing such investigations with this compound is not currently available in scientific databases. Similar, more complex molecules often serve as probes in studies of amino acid metabolism or neurotransmitter dynamics smolecule.com.

Substrate Role in Metabolic Pathways

This compound is a synthetic compound and is not a known natural substrate in primary metabolic pathways. While enzymes can sometimes process unnatural substrates, there are no documented studies indicating that this compound is metabolized by known enzymatic pathways or has been used as an artificial substrate to study them.

Spectroscopic and Computational Studies of 3 Amino 3 Methylpentan 1 Ol

Advanced Spectroscopic Methods for Mechanistic Elucidation of 3-Amino-3-methylpentan-1-ol Reactions

Spectroscopic techniques are fundamental in chemistry for elucidating molecular structures and monitoring the progress of chemical reactions. By observing changes in spectra over time, chemists can identify reactants, products, and intermediate species, thereby piecing together a reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking chemical reactions in real-time. By taking NMR spectra at various intervals, one can monitor the disappearance of reactant signals and the appearance of product signals. The integration of these signals provides quantitative data on the concentration of each species over time, allowing for kinetic analysis.

For a hypothetical reaction involving this compound, such as an N-acylation reaction, ¹H NMR would be particularly useful. One would expect to see specific changes in the chemical shifts of protons near the reacting functional groups—the amino (-NH₂) and hydroxyl (-OH) groups.

Hypothetical ¹H NMR Chemical Shift Changes during N-Acylation of this compound:

| Proton Environment | Expected Chemical Shift (δ) in Reactant (ppm) | Expected Chemical Shift (δ) in Product (ppm) | Rationale for Change |

| Protons on C1 (-CH₂OH) | ~3.5 - 3.7 | ~3.5 - 3.7 | Minimal change expected as the reaction is at the amino group. |

| Protons on C2 (-CH₂) | ~1.5 - 1.7 | ~1.8 - 2.0 | Downfield shift due to the electron-withdrawing effect of the newly formed amide group. |

| Methyl Protons (-CH₃ on C3) | ~1.0 - 1.2 | ~1.2 - 1.4 | Slight downfield shift due to proximity to the new amide bond. |

| Ethyl Protons (-CH₂CH₃) | ~1.3 - 1.5 (CH₂) / ~0.8 - 1.0 (CH₃) | ~1.4 - 1.6 (CH₂) / ~0.8 - 1.0 (CH₃) | Minor changes expected. |

| Amino Protons (-NH₂) | ~1.5 - 2.5 (broad) | Signal disappears. | Replaced by a new, sharp N-H signal from the amide group, typically further downfield (~7.5-8.5 ppm). |

Note: These are estimated values. Actual chemical shifts depend on the solvent and specific reagents used.

Similarly, ¹³C NMR spectroscopy would show the appearance of a new carbonyl carbon signal (typically 160-180 ppm) from the amide group and shifts in the signals of carbons proximate to the reaction center.

Infrared (IR) spectroscopy is highly effective for identifying functional groups and can be used to monitor reactions by tracking the disappearance or appearance of characteristic absorption bands. For reactions of this compound, key vibrational modes of the amine and alcohol groups would be of primary interest.

In a reaction where the primary amine is converted to a secondary amide, one would observe the disappearance of the characteristic N-H stretching doublet of the -NH₂ group and the appearance of a single N-H stretch for the secondary amide, along with a strong C=O (carbonyl) stretch.

Representative IR Absorption Frequencies for Functional Groups in this compound and its Derivatives:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Stretch | 3300 - 3500 | Medium, Two bands |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| N-H (Primary Amine) | Scissoring Bend | 1590 - 1650 | Medium |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| N-H (Secondary Amide) | Bend | 1510 - 1570 | Strong |

UV-Vis spectroscopy is generally less informative for this molecule unless a chromophore (a part of a molecule that absorbs light) is introduced during the reaction. The parent compound, being a saturated amino alcohol, does not have significant absorption in the UV-Vis range (200-800 nm). However, if it were reacted to form a derivative containing, for example, an aromatic ring, UV-Vis spectroscopy could be used to monitor the formation of this new chromophoric system.

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique could be applied to its crystalline derivatives or coordination complexes with metal ions. While no published crystal structures for this specific compound or its derivatives were found, analysis of a related amino alcohol, 3-methylamino-3-phenylpropan-1-ol, demonstrates the utility of this method. researchgate.net

If a crystalline derivative of this compound were analyzed, X-ray diffraction would provide precise data on:

Bond lengths and angles: Confirming the molecular geometry.

Conformation: Determining the exact spatial arrangement of the atoms (e.g., the torsion angles of the carbon backbone).

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding patterns involving the -OH and -NH₂ groups. This information is crucial for understanding the physical properties of the solid and can provide insight into molecular recognition.

Quantum Chemical and Computational Modeling of this compound

Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental findings. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate molecular structures, energies, and spectroscopic properties.

The flexible five-carbon chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

A computational study would reveal the relative energies of different conformers, which are often stabilized by intramolecular hydrogen bonds between the amino (-NH₂) and hydroxyl (-OH) groups. The analysis could predict the most likely shapes the molecule adopts in the gas phase or in solution. nih.govijcrt.org Such studies on amino acids have shown that intramolecular hydrogen bonding plays a critical role in determining their preferred geometries. nih.gov

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.net For a proposed reaction of this compound, quantum chemical calculations can map out the entire energy profile of the reaction pathway, from reactants to products.

This involves:

Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and final products.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate. Computational algorithms can locate this saddle point on the potential energy surface. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.

For example, in the synthesis of amino alcohols, computational methods can model the transition states to understand regioselectivity and stereoselectivity. researchgate.net By comparing the activation energies of different possible pathways, chemists can predict which products are most likely to form, providing a theoretical foundation for experimental observations.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules, including this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies can be applied to forecast its behavior in various chemical transformations. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms and predicting outcomes, such as regioselectivity and stereoselectivity.

The reactivity of this compound is dictated by the presence of its primary alcohol and primary amine functional groups, as well as the tertiary carbon at the 3-position. Computational models can predict which of these sites is more likely to react under specific conditions. For instance, DFT calculations can be employed to determine the activation energies for different potential reaction pathways, with the pathway having the lowest activation energy being the most kinetically favorable.

In the context of regioselectivity, computational methods can predict whether a reaction will occur at the amino group or the hydroxyl group. This is particularly relevant in reactions such as acylation or alkylation. By calculating the electron density and atomic charges on the nitrogen and oxygen atoms, it is possible to infer their relative nucleophilicity. Furthermore, modeling the transition states for reactions at both sites can provide a more definitive prediction of the regiochemical outcome.

Stereoselectivity is another critical aspect that can be investigated using computational approaches, especially given that this compound is a chiral molecule. For reactions involving the formation of a new stereocenter, computational models can predict which diastereomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states. For example, in a metal-catalyzed reaction where this compound acts as a chiral ligand, computational studies can help in understanding the origin of enantioselectivity by modeling the interactions between the catalyst, the substrate, and the ligand.

A summary of how computational methods could be applied to predict the reactivity and selectivity of this compound is presented in the table below.

| Computational Method | Predicted Property | Application to this compound Transformations |

| Density Functional Theory (DFT) | Activation Energies | Predicting the most likely reaction pathway among several possibilities. |

| Atomic Charges/Electron Density | Assessing the relative nucleophilicity of the amino and hydroxyl groups to predict regioselectivity. | |

| Transition State Energy Calculation | Determining the stereochemical outcome of a reaction by comparing the energies of diastereomeric transition states. | |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding the preferred conformations of the molecule and how they influence reactivity. |

Computational Approaches for Ligand Design and Optimization Utilizing this compound

The structural features of this compound, namely its chirality and the presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino group), make it an interesting scaffold for the design of ligands for various biological targets. Computational chemistry provides a suite of tools for the rational design and optimization of ligands based on such scaffolds.

One of the primary computational techniques in ligand design is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Starting with the this compound scaffold, various functional groups can be computationally added to the molecule to explore potential interactions with a target protein's binding site. The goal is to design a derivative that has a high binding affinity and selectivity for the target.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool. imist.ma QSAR models correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, a hypothetical study could involve synthesizing a library of derivatives and measuring their biological activity. Computational descriptors for these molecules (e.g., steric, electronic, and hydrophobic properties) would then be used to build a mathematical model that can predict the activity of new, unsynthesized derivatives. This approach can guide the optimization of lead compounds. For instance, studies on amino-modified perillyl alcohol derivatives have successfully utilized QSAR to model their antiproliferative activity. imist.ma

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. nih.gov An MD simulation can reveal how the ligand and protein move and interact over time, providing insights into the stability of the binding pose predicted by docking and highlighting key interactions that contribute to binding affinity. This information is invaluable for optimizing the ligand structure to enhance these interactions.

The general workflow for computational ligand design and optimization utilizing a scaffold like this compound is outlined below.

| Computational Technique | Purpose in Ligand Design | Relevance to this compound based Ligands |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | To virtually screen derivatives of this compound against a biological target to identify potential lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. | To guide the optimization of derivatives by predicting which modifications are likely to improve biological activity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic interactions between a ligand and a receptor over time. | To assess the stability of the ligand-receptor complex and to understand the key interactions that can be enhanced for improved affinity. |

| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | To evaluate the drug-likeness of designed ligands at an early stage, helping to prioritize candidates for synthesis and experimental testing. |

While direct computational studies on this compound are limited, the application of these established computational methodologies holds significant promise for exploring its potential in various chemical and medicinal applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-3-methylpentan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reducing a ketone precursor (e.g., 3-methylpentan-1-one) with sodium borohydride (NaBH₄) in the presence of ammonia or amines can yield the target compound. Critical parameters include temperature control (0–25°C), solvent polarity (methanol or ethanol), and stoichiometric ratios to minimize side reactions like over-reduction . Multi-step routes may require protecting groups for the hydroxyl and amino functionalities to prevent undesired cross-reactivity .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a polar eluent system (e.g., ethyl acetate/methanol) is effective. For crystalline derivatives, recrystallization from a non-polar solvent (hexane/dichloromethane) can enhance purity. Advanced techniques like preparative HPLC with a chiral stationary phase may resolve enantiomeric impurities, though this is more relevant for stereochemically complex analogs .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential volatility. Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or structural analogs. To address this:

- Validate purity via NMR (>95%) and LC-MS.

- Standardize bioassays (e.g., enzyme inhibition protocols at pH 7.4, 37°C).

- Compare results with structurally similar amino alcohols (e.g., 3-Amino-1-(3-methoxyphenyl)propan-1-ol) to identify structure-activity relationships (SAR) .

Q. How can asymmetric catalysis optimize enantiomeric excess (ee) in this compound synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINAP-metal complexes) or biocatalysts (transaminases) enable enantioselective amination. For example, using a Ru-BINAP system for asymmetric hydrogenation of imine precursors can achieve >90% ee. Analytical validation requires chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What mechanistic insights explain the interaction of this compound with biological targets?

- Methodological Answer : The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while mutagenesis studies identify critical residues .

Q. How do solvent and temperature variations impact the stability of this compound during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show degradation via oxidation or dimerization. Aqueous buffers (pH 6–8) reduce degradation rates compared to polar aprotic solvents (DMF). Additives like BHT (0.1%) or argon purging extend shelf life. Monitor stability via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.